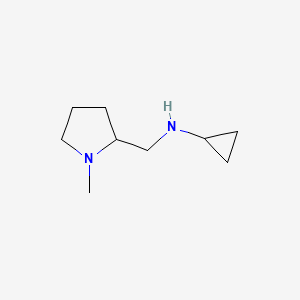

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLGDHKFWIHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine and Analogues

Retrosynthetic Analysis and Key Intermediate Synthesis

The pyrrolidine (B122466) core of the target molecule is typically derived from a pyrrole (B145914) precursor, which is later reduced. A key intermediate for this purpose is 1-methyl-1H-pyrrole-2-carbaldehyde.

The synthesis of pyrrole-2-carbaldehyde derivatives can be achieved through several methods. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrrole. orgsyn.org In this reaction, N-methylpyrrole is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) such as dimethylformamide (DMF), to introduce an aldehyde group at the C2 position. orgsyn.org

More recent approaches offer alternative pathways. An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed using an oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, where the aldehyde oxygen atom originates from molecular oxygen. acs.org For creating substituted pyrrolidines, strategies involving the generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents allow for the introduction of various substituents at the C5 position before subsequent transformations. cdnsciencepub.com

Once the 1-methyl-1H-pyrrole-2-carbaldehyde intermediate is obtained, the pyrrole ring must be reduced to the corresponding saturated pyrrolidine ring. This is commonly accomplished through catalytic hydrogenation using catalysts such as rhodium on alumina (B75360) or ruthenium, often under pressure. This step converts the aromatic pyrrole into the saturated pyrrolidine ring, yielding 1-methyl-pyrrolidine-2-carbaldehyde, the direct precursor for the subsequent amination step.

Cyclopropylamine (B47189) is a crucial nucleophile in the synthesis of the target molecule. Its preparation can be accomplished through various established methods. longdom.org These routes often start from readily available cyclopropane (B1198618) derivatives.

One common approach is the Hofmann rearrangement of cyclopropanecarboxamide, which involves treatment with bromine and a strong base. Alternatively, the Curtius rearrangement of cyclopropanecarbonyl azide, derived from cyclopropanecarboxylic acid, provides a reliable route to the amine. nih.gov A scalable synthesis has been reported utilizing a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid to furnish the corresponding N-Boc-protected amine, which is then deprotected. nih.gov

Modern methods have also been developed, such as the titanium(II)-mediated coupling of nitriles with Grignard reagents, which offers a direct, one-step synthesis of primary cyclopropylamines from accessible starting materials. organic-chemistry.org Another innovative method involves the reaction of α-chloroaldehydes with amines in the presence of zinc to generate trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.org

| Synthetic Method | Starting Material | Key Reagents | Primary Advantage |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | Well-established, classic method |

| Curtius Rearrangement | Cyclopropanecarbonyl azide | Heat or photolysis | High yield, scalable nih.gov |

| Reductive Amination | Cyclopropanecarboxaldehyde | NH₃, Reducing Agent (e.g., H₂/Catalyst) | Direct conversion of aldehyde longdom.org |

| Kulinkovich-Szymoniak Reaction | Nitriles | Grignard Reagent, Ti(OPr)₄, Lewis Acid | One-step from nitriles organic-chemistry.org |

Direct Synthesis Approaches for Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

With the key intermediates in hand, the final assembly of the target molecule can be achieved. Direct approaches focus on efficiently forming the central C-N bond.

Reductive amination is arguably the most direct and widely used method for synthesizing the target compound from the key intermediates. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com

In this specific synthesis, 1-methyl-pyrrolidine-2-carbaldehyde is reacted with cyclopropylamine. The reaction is typically performed in a one-pot fashion. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly selective reagent favored for its tolerance of many functional groups. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over palladium, platinum, or rhodium catalysts. jocpr.comgoogle.com

Biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful and sustainable alternative for asymmetric reductive amination, offering high enantioselectivity in the synthesis of chiral amines. nih.gov

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), THF | Mild, selective, tolerates many functional groups organic-chemistry.org |

| Sodium Cyanoborohydride | Methanol, Ethanol | Effective, but requires pH control; toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Atom-economical, clean; may require pressure equipment google.com |

| α-Picoline-borane | Methanol, Water, or neat | Mild and efficient, can be used in green solvents organic-chemistry.org |

Cyclopropanation Reactions for Amine Scaffolds

An alternative strategy involves forming the cyclopropane ring on a pre-existing amine scaffold. This approach requires the synthesis of an appropriate unsaturated precursor, such as an N-allylic derivative of the (1-methyl-pyrrolidin-2-yl)methanamine core.

The Simmons-Smith cyclopropanation is a classic and highly effective method for converting alkenes into cyclopropanes stereospecifically. nih.gov This reaction typically employs a carbenoid generated from diiodomethane (B129776) and a diethylzinc (B1219324) (Et₂Zn) couple. For allylic amines, the reaction can exhibit high diastereoselectivity, often attributed to the directing effect of a coordinating heteroatom like nitrogen. researchgate.net Variations of the Simmons-Smith reaction, such as the Wittig-Furukawa reagent (Zn(CH₂I)₂), can provide access to different diastereoisomers depending on whether the reaction proceeds under chelation or steric control. researchgate.net

This strategy offers a powerful way to install the cyclopropyl (B3062369) motif late in the synthetic sequence, which can be advantageous for creating structural diversity in analogues.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for synthesizing complex heterocyclic scaffolds like pyrrolidines. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govtandfonline.com

The synthesis of substituted pyrrolidines can be achieved through various MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.com An azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde. This dipole can then react with a suitable dipolarophile (an alkene) to construct the pyrrolidine ring in a highly stereoselective manner. nih.gov By carefully choosing the starting aldehyde, amino acid, and alkene components, a diverse library of pyrrolidine derivatives can be synthesized. While this may not be the most direct route to the specific target compound, it is a premier strategy for producing a wide range of structurally related analogues for further investigation.

Advanced Synthetic Techniques and Optimization

The optimization of synthetic routes for pharmacologically relevant scaffolds like substituted pyrrolidines is a continuous effort in medicinal chemistry. Advanced techniques focus on enhancing reaction kinetics, minimizing byproducts, and achieving high levels of stereochemical purity, which is crucial for biological activity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. google.comsemanticscholar.org This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. nih.gov For the synthesis of pyrrolidine-containing structures, microwave irradiation has been successfully applied to various reaction types, including multicomponent reactions, cycloadditions, and N-alkylation steps. rsc.orgrsc.org

The synthesis of N-methyl pyrrolidone, a related precursor structure, has been shown to be dramatically accelerated, with reaction times decreasing from hours to minutes under microwave irradiation. google.com In the context of more complex pyrrolidine derivatives, microwave-assisted protocols offer an eco-friendly approach by often using less solvent and energy. researchgate.netejournal.by For instance, one-pot, three-component reactions to form substituted pyrrolidinones have been efficiently conducted in water or under solvent-free conditions, showcasing the green chemistry potential of this technique. researchgate.netsphinxsai.com These protocols can be adapted for the synthesis of analogues of this compound, particularly in the steps involving the formation of the pyrrolidine ring or the alkylation of the nitrogen atom.

Research has demonstrated the utility of microwave assistance in various synthetic pathways leading to pyrrolidine derivatives. The table below summarizes findings from several studies, illustrating the significant advantages of this technology.

| Product Type | Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| Polysubstituted-pyrrolidinones | Aromatic aldehydes, aniline, dialkyl but-2-ynedioate | p-TsOH / Water | 320 W | 6-7 min | Good | sphinxsai.com |

| Pyrrolidine-fused Chlorin | Chlorin precursor, 2-bromoethaminium bromide | K₂CO₃ / DMF | Not specified | 5 min | 68% | nih.gov |

| N-methyl succinimide (B58015) | Succinic anhydride, methylamine (B109427) hydrochloride | None | 900 W | 1 min | 90% | google.com |

| Spiro pyrrolidines | Isatin, sarcosine, dipolarophiles | None / Solvent-free | Not specified | Short | High | rsc.org |

| (3E)-5-Hydroxy-1-isopropyl-pyrrolidin-2-one | (3E)-3-…-furan-2(3H)-one, isopropylamine | None / Solvent-free | Not specified | Not specified | High | ejournal.by |

These examples highlight the versatility and efficiency of microwave-assisted synthesis in generating substituted pyrrolidine scaffolds, providing a strong basis for its application in optimizing the synthesis of this compound.

Stereoselective Synthesis of Cyclopropyl- and Pyrrolidine-Containing Structures

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The structure of this compound contains at least one stereocenter at the 2-position of the pyrrolidine ring, making stereoselective synthesis a critical aspect of its preparation. Methodologies for achieving stereocontrol in pyrrolidine synthesis can be broadly categorized into strategies using chiral precursors, diastereoselective reactions, and enantioselective catalysis. mdpi.com

Proline and its derivatives, such as 4-hydroxyproline, are common chiral starting materials for constructing stereochemically defined pyrrolidine rings. mdpi.com Another powerful approach involves diastereoselective cycloaddition reactions. For instance, the reaction of aldimines with 1,1-cyclopropanediesters, catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃), can produce highly substituted pyrrolidines with a high degree of cis stereoselectivity between substituents at the 2- and 5-positions. acs.org Similarly, diastereoselective synthesis of pyrrolidines has been achieved through nitrone/cyclopropane cycloadditions, which was applied to the synthesis of the core structure of the natural product nakadomarin A. nih.gov

Enzymatic methods offer an alternative, highly enantioselective route. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee) and good yields. nih.gov This biocatalytic approach provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme variant. nih.gov The development of these advanced methods is crucial for producing single-enantiomer drugs containing complex amine scaffolds.

The table below outlines various stereoselective strategies applicable to the synthesis of pyrrolidine-containing structures.

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Yield / Diastereomeric Ratio (dr) | Reference |

| Biocatalytic Transamination | Transaminase enzymes, ω-chloroketones | High enantioselectivity (>99.5% ee) | Up to 90% analytical yield | nih.gov |

| Lewis Acid Catalyzed Three-Component Reaction | Aldehydes, amines, 1,1-cyclopropanediesters / Yb(OTf)₃ | High cis diastereoselectivity | >10:1 dr | acs.org |

| Nitrone/Cyclopropane Cycloaddition | Nitrones, cyclopropanes | High diastereoselectivity | Not specified | nih.gov |

| Aza-Cope Rearrangement-Mannich Cyclization | 3-amino-4-vinylpiperidin-4-ol derivatives | High diastereoselectivity | High yield | rsc.org |

| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines, Lewis acid | High diastereoselectivity | Not specified | nih.gov |

These methodologies provide a robust toolkit for the synthesis of specific stereoisomers of this compound and its analogues, enabling detailed investigation into their structure-activity relationships.

Advanced Characterization and Analytical Methodologies for Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The cyclopropyl (B3062369) group's protons typically appear in the upfield region (around 0-1.0 ppm). The methine proton of the cyclopropyl group attached to the amine would likely be deshielded compared to the methylene (B1212753) protons. The protons on the N-methylpyrrolidine ring are expected to resonate at approximately 1.7-3.5 ppm. Specifically, the N-methyl group would present as a singlet around 2.3 ppm chemicalbook.com. The methylene protons adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen. The single proton of the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Aliphatic carbons, such as those in the pyrrolidine (B122466) and cyclopropyl rings, typically resonate in the 10-70 ppm range. bhu.ac.incompoundchem.com The N-methyl carbon of the 1-methylpyrrolidine (B122478) would be expected around 40-45 ppm, while the carbons of the pyrrolidine ring adjacent to the nitrogen would be in the 50-70 ppm range. chemicalbook.com The carbons of the cyclopropyl ring are characteristically found at high field strength. The carbonyl carbon present in N-methyl-2-pyrrolidone (a related compound) appears significantly downfield (around 175 ppm), but since the target molecule is an amine, no such signal is expected. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplet |

| Cyclopropyl CH | 0.8 - 1.5 | Multiplet |

| Pyrrolidine C3-H₂, C4-H₂ | 1.6 - 2.2 | Multiplet |

| Pyrrolidine C5-H₂ | 2.2 - 2.8 | Multiplet |

| Pyrrolidine N-CH₃ | 2.3 - 2.5 | Singlet |

| Pyrrolidine C2-H | 2.8 - 3.2 | Multiplet |

| N-CH₂-Pyrrolidine | 2.5 - 3.0 | Multiplet |

| Secondary Amine N-H | 1.0 - 3.0 (variable) | Broad Singlet |

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Pyrrolidine C4 | 20 - 30 |

| Pyrrolidine C3 | 30 - 40 |

| Pyrrolidine N-CH₃ | 40 - 45 |

| N-CH₂-Pyrrolidine | 50 - 60 |

| Pyrrolidine C5 | 55 - 65 |

| Pyrrolidine C2 | 65 - 75 |

Fourier Transform Infrared Spectroscopy (IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to the secondary amine and the aliphatic C-H bonds.

As a secondary amine, the compound is expected to show a single, weak to medium N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comrockymountainlabs.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. rockymountainlabs.comlibretexts.org The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Furthermore, a characteristic broad N-H wagging absorption can be expected in the 910-665 cm⁻¹ region, which is indicative of primary and secondary amines. orgchemboulder.comspectroscopyonline.com The spectrum will also be populated by C-H stretching vibrations from the cyclopropyl and pyrrolidine rings just below 3000 cm⁻¹.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine (weak-medium) orgchemboulder.comlibretexts.org |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470 - 1440 | C-H Bend | CH₂ Scissoring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine orgchemboulder.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purity assessment of non-volatile organic compounds. The analysis of amines by reversed-phase HPLC can be challenging due to poor peak shape and retention caused by interactions with residual silanols on silica-based columns. sielc.com To overcome these issues, specific analytical conditions are employed. Using a mobile phase with a low pH and an ion-pairing agent or adding a small amount of a volatile amine (e.g., triethylamine (B128534) or n-propylamine) can significantly improve peak symmetry. sielc.comnih.gov Alternatively, specialized columns, such as Primesep A, are designed for the analysis of basic and hydrophilic compounds like amines. sielc.com For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization with reagents that introduce a chromophore or fluorophore, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be utilized. thermofisher.comsigmaaldrich.com

Thin Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. The separation is achieved on a silica (B1680970) gel plate. To visualize the spots of amines, which are often not UV-active, various staining reagents are used. silicycle.comlibretexts.org A common method is an iodine chamber, where iodine vapor forms colored complexes with organic compounds. libretexts.org Another effective stain for amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines upon heating to produce characteristically colored spots (often purple or red). silicycle.comepfl.ch Stains like p-anisaldehyde are also general-purpose reagents that work well for nucleophiles such as amines. libretexts.org

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. The molecular ion peak (M⁺) for this compound would confirm its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragmentation pattern provides structural information. For this compound, fragmentation is likely to occur via alpha-cleavage, a common pathway for amines, where the bond adjacent to the nitrogen atom is broken. libretexts.org This would lead to the formation of resonance-stabilized cations.

Expected fragmentation pathways could include:

Cleavage of the bond between the cyclopropyl group and the nitrogen, leading to fragments corresponding to the cyclopropyl cation and the remaining N-methyl-pyrrolidinylmethyl portion.

Loss of the N-methylpyrrolidine ring, which is a known fragmentation pathway for α-pyrrolidinophenone cathinones, resulting in a loss of 71 Da. wvu.eduojp.gov

Fragmentation of the pyrrolidine ring itself. Studies on similar structures have identified characteristic fragment ions at m/z 120 and 138. mjcce.org.mk

Cleavage of the bond between the methylene bridge and the pyrrolidine ring.

These fragmentation patterns are crucial for the structural confirmation of the parent compound and for the identification of potential metabolites in biological samples, which may involve hydroxylation or N-dealkylation.

Molecular and Electronic Structure Studies of Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and conformational landscape of molecules. These computational methods provide a theoretical framework for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By approximating the electron density, DFT can accurately predict a variety of molecular properties and is instrumental in studying reaction mechanisms. Calculations are often performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p) to model the system. researchgate.net

For Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, DFT can be employed to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Furthermore, DFT calculations can generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into intramolecular interactions, charge transfer, and the stability arising from hyperconjugation. nih.gov By studying the transition states, DFT can also elucidate the energy barriers and pathways of chemical reactions involving the compound. rsc.org

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for conformational analysis, which seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com The stability of different conformers is determined by factors such as torsional strain, steric hindrance, and intramolecular interactions.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer Description | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar (trans) | 180° | 0.00 | 75% |

| Syn-clinal (gauche) | 60° | 1.20 | 15% |

| Eclipsed | 0° | 4.50 | <1% |

Chirality and Stereochemical Considerations

The presence of stereocenters in this compound introduces the element of chirality, which has profound implications for its interaction with other chiral molecules, particularly in biological systems.

The core structure of this compound contains a chiral center at the C2 position of the pyrrolidine (B122466) ring, where the methylene-amine substituent is attached. This gives rise to two non-superimposable mirror images, known as enantiomers: (S)-Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and (R)-Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. apexmol.com

Impact of Stereoisomerism on Molecular Recognition

Stereoisomerism plays a critical role in molecular recognition, as biological receptors, such as enzymes and protein channels, are themselves chiral. Consequently, enantiomers of a compound can exhibit significantly different biological activities.

Research on structurally related N-[(1-alkyl-2-pyrrolidinyl)methyl] substituted compounds has demonstrated this principle clearly. In studies comparing the binding affinities of stereoisomers to dopamine (B1211576) D2 receptors, the absolute configuration at the C2 position of the pyrrolidine ring was found to be a determining factor. nih.gov For compounds with smaller alkyl groups on the pyrrolidine nitrogen (like a methyl or ethyl group), the (S)-enantiomer often shows significantly higher binding potency than the (R)-enantiomer. nih.gov However, this stereospecificity can reverse as the length of the alkyl chain increases. nih.gov This highlights that the precise three-dimensional arrangement of atoms is crucial for optimal interaction with a biological target's binding site. An incorrect orientation, as presented by a less active enantiomer, can lead to steric clashes or a failure to form key intermolecular bonds, resulting in reduced or no activity.

Table 3: Example of Stereoisomer Impact on Receptor Binding in Related Pyrrolidine Derivatives

| Compound Series | Stereoconfiguration | Relative Potency |

|---|---|---|

| N-[(1-ethyl-2-pyrrolidinyl)methyl] derivatives | (S)-enantiomer | More Potent |

| N-[(1-ethyl-2-pyrrolidinyl)methyl] derivatives | (R)-enantiomer | Less Potent |

| N-[(1-n-hexyl-2-pyrrolidinyl)methyl] derivatives | (S)-enantiomer | Less Potent |

| N-[(1-n-hexyl-2-pyrrolidinyl)methyl] derivatives | (R)-enantiomer | More Potent |

Source: Data derived from studies on related benzamide (B126) and dihydrobenzofuran carboxamide compounds. nih.gov

Methods for Chiral Resolution and Enantiomeric Purity Assessment

Given the different activities of enantiomers, obtaining enantiomerically pure forms of this compound is often necessary. This is achieved through chiral resolution, the process of separating a racemic mixture into its constituent enantiomers.

Several methods can be employed for chiral resolution:

Diastereoselective Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid) to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Enzymatic Resolution: Biocatalysts like lipases or dehydrogenases can exhibit high enantioselectivity, selectively catalyzing a reaction on one enantiomer while leaving the other untouched. researchgate.net This kinetic resolution approach is a powerful tool in green chemistry for producing optically active amines.

Acylative Kinetic Resolution: This method involves the acylation of the racemic amine with a chiral acylating agent. The reaction rates for the two enantiomers are different, allowing for the separation of the unreacted amine from the acylated product. rsc.org

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Once separated, assessing the enantiomeric purity is crucial. This is typically quantified by the enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. High-performance liquid chromatography (HPLC) with a chiral column is a common and accurate method for determining the ee. Other techniques include gas chromatography (GC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Table 4: Comparison of Chiral Resolution Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereoselective Crystallization | Formation and separation of diastereomeric salts. | Scalable, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent. |

| Enzymatic Resolution | Enantioselective enzymatic reaction. | High selectivity, mild reaction conditions. | Enzymes can be expensive and substrate-specific. |

| Acylative Kinetic Resolution | Diastereoselective acylation reaction. | Good selectivity can be achieved. rsc.org | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Highly accurate for both analytical and preparative scales. | Can be expensive, especially for large-scale separation. |

Structure Activity Relationship Sar Investigations for Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine Derivatives

Influence of the Cyclopropyl (B3062369) Moiety on Biological Activity

The cyclopropyl group is a highly valued substituent in drug design due to its unique structural and electronic properties. nih.gov Its inclusion in a molecule can profoundly influence potency, selectivity, and metabolic stability. nih.govnih.gov

Conformational Restriction Effects

A primary advantage of incorporating a cyclopropyl ring is its ability to impart conformational rigidity to an otherwise flexible molecule. researchgate.net Flexible ligands must adopt a specific, energetically favorable conformation to bind effectively to a receptor, a process that is associated with an entropic penalty, which can decrease binding affinity. By "locking" a portion of the molecule into a bioactive conformation, the cyclopropyl group minimizes this entropic loss, potentially leading to a significant enhancement in potency. researchgate.netbldpharm.com The rigid, three-membered ring restricts the rotation of adjacent single bonds, thereby orienting substituents in a more defined spatial arrangement. rsc.org This pre-organization of the pharmacophore can facilitate a more optimal fit within the receptor's binding site. nih.gov For example, in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, cyclopropyl analogues were synthesized specifically to restrict the conformation of the molecule and assess its impact on biological activity. researchgate.net

Modulatory Effects on Amine Basicity and pKa

The basicity of the amine group, quantified by its pKa value, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences the compound's charge state at physiological pH, which affects receptor interaction, membrane permeability, and solubility. The cyclopropyl group, when attached to an amine, modulates its basicity due to its unique electronic character. The carbon-carbon bonds within a cyclopropane (B1198618) ring have a higher degree of s-character than those in a typical alkane, which imparts a degree of electron-withdrawing nature. This effect slightly reduces the electron density on the nitrogen atom of the amine, making it less basic compared to amines substituted with other small alkyl groups like isopropyl. A lower basicity (lower pKa) can be advantageous in drug design, as it may reduce off-target effects, such as activity at hERG channels, and decrease clearance.

| Amine Derivative | pKa of Conjugate Acid |

|---|---|

| Ammonia (NH₃) | 9.25 |

| Dimethylamine ((CH₃)₂NH) | 10.73 |

| Isopropylamine ((CH₃)₂CHNH₂) | 10.63 |

| Cyclopropylamine (B47189) (c-C₃H₅NH₂) | 9.10 |

This table presents approximate pKa values for the conjugate acids of various amines to illustrate the relative basicity. Data compiled from various sources.

Role of the Pyrrolidine (B122466) Scaffold in Molecular Recognition

The pyrrolidine ring serves as a versatile and effective scaffold in medicinal chemistry. nih.govrsc.org Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling efficient exploration of the pharmacophore space required for molecular recognition at a receptor binding site. nih.gov The stereochemistry of the carbons within the pyrrolidine ring is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to their unique binding modes with enantioselective proteins. rsc.org

Positional Isomerism Effects (e.g., Pyrrolidin-2-ylmethyl vs. Pyrrolidin-3-ylmethyl)

Pyrrolidin-3-ylmethyl: Moving the side chain to the 3-position places it further from the ring nitrogen. This creates a different geometric profile, projecting the amine and cyclopropyl groups into a different region of space. This arrangement might be favorable for targets where interaction with residues deeper in a binding pocket is required, or where steric clashes with the N-methyl group need to be avoided.

The optimal position is entirely target-dependent. For some receptors, the 2-substituted pattern may provide the ideal geometry for key binding interactions (e.g., salt bridges, hydrogen bonds), while for others, the 3-substituted isomer may be required to avoid unfavorable steric clashes or to access a different sub-pocket within the binding site.

Substituent Effects on the Pyrrolidine Ring

Modifying the pyrrolidine ring with various substituents is a common strategy to fine-tune a compound's affinity, selectivity, and physicochemical properties. The position, size, and electronic nature of these substituents can have a profound impact on biological activity. For instance, in a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, the nature and position of substituents on a terminal phenyl ring, which is attached to the core scaffold, dramatically influenced inhibitory potency. nih.gov Small, lipophilic groups at the 3-position of the phenyl ring were found to be preferable for optimal activity. nih.gov

| Compound ID | Substituent (R) on Phenyl Ring | NAAA Inhibition IC₅₀ (μM) |

|---|---|---|

| 1a | H (Unsubstituted) | 10.5 ± 2.5 |

| 1i | 2-Cl | >100 |

| 1j | 3-Cl | 3.7 ± 0.9 |

| 1k | 4-Cl | 34.5 ± 7.3 |

| 1g | 3-F | 7.3 ± 2.1 |

| 1h | 4-F | 8.0 ± 2.7 |

Data adapted from a study on pyrrolidine amide derivatives as NAAA inhibitors, illustrating the impact of substituent position on inhibitory potency.

Contributions of the Amine Linker to Receptor Interactions

The amine linker connecting the cyclopropyl group to the pyrrolidine scaffold is not merely a spacer but an active contributor to the pharmacophore. The nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial ionic bond or salt bridge with an acidic amino acid residue (e.g., aspartate, glutamate) in the receptor's binding site. Beyond this primary interaction, the length, rigidity, and composition of the linker are critical for optimizing potency. Studies on various receptor antagonists have shown that an optimal linker length is required to correctly position the terminal chemical groups within their respective binding sub-pockets. Linkers that are too short may cause steric clashes, while those that are too long may fail to properly orient the molecule, leading to a loss of affinity.

In a series of NMDA receptor antagonists, for example, a seven-atom linker between two key aromatic rings was found to be optimal, while extending it to an eight-atom linker resulted in a significant decrease in potency.

| Compound ID | Linker Length (Atoms) | Description | NR2B NMDA Receptor Inhibition IC₅₀ (nM) |

|---|---|---|---|

| 49 | 7 | Ethanediamine amide linker | 65 |

| 60 | 8 | Longer ethanediamine amide linker | 750 |

| 52 | 7 | Phenoxy-containing linker | 54 |

| 59 | 8 | Longer phenoxy-containing linker | 193 |

Data adapted from a study of NMDA receptor antagonists, demonstrating the critical role of linker length in determining biological potency.

Comparative Structure-Activity Relationship (SAR) with Related Heterocyclic Amines (e.g., Pyrazole (B372694), Imidazole (B134444), Pyridine (B92270) Analogues)

The strategic replacement of one heterocyclic ring system with another, a practice known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry. This approach is often employed to modulate a compound's potency, selectivity, pharmacokinetic properties, and to circumvent patent limitations. In the context of derivatives of cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, the substitution of the core pyrrolidine or other parts of the molecule with aromatic heterocycles like pyrazole, imidazole, and pyridine can profoundly influence its biological activity. This section explores the comparative structure-activity relationships of these heterocyclic analogues, drawing insights from various therapeutic areas where such bioisosteric replacements have been investigated.

General Considerations of Pyrazole, Imidazole, and Pyridine as Bioisosteres

Pyrazole, imidazole, and pyridine are all nitrogen-containing aromatic heterocycles that can mimic the spatial and electronic features of other rings, yet they possess distinct properties that can be exploited in drug design.

Pyrazole: This five-membered ring with two adjacent nitrogen atoms can act as both a hydrogen bond donor and acceptor. Its unique electronic distribution and ability to engage in various non-covalent interactions make it a versatile bioisostere. nih.gov Computational studies have suggested that the imidazole ring is generally more stable than the pyrazole ring due to the arrangement of the nitrogen atoms. purkh.com

Imidazole: Also a five-membered ring, but with its two nitrogen atoms separated by a carbon, imidazole is a common feature in biologically active molecules. It can also act as a hydrogen bond donor and acceptor and possesses a different dipole moment and electronic profile compared to pyrazole. researchgate.net

Pyridine: A six-membered aromatic heterocycle, pyridine is a good hydrogen bond acceptor. Its larger ring size and distinct electronic properties compared to the five-membered pyrazole and imidazole rings can lead to different binding modes and activities. researchgate.net

Comparative SAR in CNS Drug Discovery

Given that the pyrrolidine moiety is a common scaffold in central nervous system (CNS) active compounds, it is pertinent to examine the comparative SAR of its heterocyclic bioisosteres in this context.

In the realm of dopamine (B1211576) receptor ligands, another important area in CNS drug discovery, the nature of the heterocyclic ring plays a critical role in determining affinity and functional activity. For example, in a series of dopamine D2 receptor ligands, the incorporation of a thienopyridine unit had a significant effect on the biased agonism of the compounds. acs.org

Comparative SAR at Cannabinoid Receptors

A notable example of the bioisosteric replacement of a pyrazole ring can be found in the development of cannabinoid receptor 1 (CB1) antagonists. The potent CB1 antagonist rimonabant (B1662492) features a 1,5-diarylpyrazole core. Studies have explored the replacement of this pyrazole with other heterocycles, including imidazole. acs.orgnih.gov

These investigations revealed a close correlation between the biological results of the imidazole and pyrazole series, suggesting that the imidazole ring can effectively mimic the key interactions of the pyrazole ring at the CB1 receptor. acs.orgnih.gov The SAR for substituents on the aryl rings often translated well between the two heterocyclic systems.

| Heterocycle | Core Scaffold | Target | Key Findings |

| Pyrazole | 1,5-Diaryl | CB1 Receptor | The 1,5-diarylpyrazole motif is a validated scaffold for potent CB1 receptor antagonists. |

| Imidazole | 1,5-Diaryl | CB1 Receptor | Imidazole was found to be a suitable bioisostere for the pyrazole ring, with a close correlation in the SAR between the two series. |

Comparative SAR at Nicotinic Acetylcholine (B1216132) Receptors

The nicotinic acetylcholine receptors (nAChRs) are another important class of targets in the CNS. The pyridine ring of nicotine (B1678760) itself is a key pharmacophoric element, acting as a hydrogen bond acceptor. nih.gov Structure-activity relationship studies of nAChR ligands have explored a wide variety of heterocyclic replacements for the pyridine ring.

While direct comparisons of pyrazole, imidazole, and pyridine analogues of this compound at nAChRs are not available, the broader literature on nAChR ligands underscores the importance of the heterocyclic component for receptor subtype selectivity and functional activity. unimi.itunimi.it

Mechanistic Investigations of Biological Activity for Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine Analogues

Identification and Characterization of Molecular Targets

Analogues of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine have been found to interact with a range of enzymes and receptors, demonstrating diverse pharmacological potential. The following subsections outline the binding and inhibition profiles of these analogues at several key biological targets.

Enzyme Binding and Inhibition Studies (e.g., Neuronal Nitric Oxide Synthase isoforms, Lysine Specific Demethylase 1, Casein Kinase 2 Alpha)

The unique structural features of these cyclopropylamine-pyrrolidine scaffolds make them effective inhibitors of several important enzymes.

Neuronal Nitric Oxide Synthase (nNOS): Analogues built on a cis-3,4-pyrrolidine scaffold and containing a trans-cyclopropyl group have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS). The introduction of the rigid cyclopropyl (B3062369) ring, which is an electron-withdrawing group, tends to decrease the basicity of the adjacent amino group. This modification has been observed to result in a general decrease in inhibitory activity compared to parent compounds without the cyclopropyl ring. escholarship.org However, specific analogues have demonstrated potent, double-digit nanomolar inhibition of nNOS and exhibit high selectivity over other NOS isoforms. escholarship.orgresearchgate.net The development of these selective inhibitors is considered a therapeutic goal for addressing neurodegenerative disorders associated with the overproduction of nitric oxide by nNOS.

Lysine-Specific Demethylase 1 (LSD1): Cyclopropylamine-containing compounds have been identified as highly potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov Many of these inhibitors function as mechanism-based inactivators, where the cyclopropylamine (B47189) moiety, upon oxidation by the enzyme's FAD cofactor, forms a covalent bond with the FAD. nih.govnih.govnih.gov This irreversible inhibition makes them particularly effective. For instance, trans-phenyl cyclopropyl hydrazine (B178648), a related analogue, shows moderate LSD1 inhibition with an IC50 of 5.8 μM, and further modification can enhance this activity nearly nine-fold. nih.gov The structure-activity relationship (SAR) studies indicate that the cyclopropylamine core is crucial for the covalent modification of FAD. nih.gov

| Compound Type | Target | IC50 (μM) | Notes |

| trans-phenyl cyclopropyl hydrazine (31) | LSD1 | 5.8 | Moderate inhibitor. nih.gov |

| PCM-substituted cyclopropyl hydrazine (32) | LSD1 | 0.67 | ~9-fold more active than compound 31. nih.gov |

| Styrenylcyclopropylamine analogue (34) | LSD1 | <0.004 | Highly potent biochemical inhibitor. nih.gov |

Casein Kinase 2 Alpha (CK2α): The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been utilized to develop inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase involved in oncogenic signaling pathways. nih.gov Analogues incorporating a cyclopropylamino group at the 7-position of this scaffold have shown promise. Specifically, the X-ray crystal structure of an inhibitor with a 7-cyclopropylamine moiety bound to the ATP binding site of CK2 (PDB ID: 6Z83) has been determined. acs.org This structural insight confirms the interaction and provides a basis for the rational design of more potent and selective CK2 inhibitors. The cyclopropylamine group binds to Val116 in the hinge region of the kinase, highlighting its importance for inhibitory activity. acs.org

Receptor Binding and Modulation (e.g., Dopamine (B1211576) D3 Receptors, μ-Opioid Receptors)

In addition to enzyme inhibition, pyrrolidine-containing analogues demonstrate significant activity at G-protein coupled receptors, particularly dopamine and opioid receptors.

Dopamine D3 Receptors: The pyrrolidine (B122466) ring is a key structural feature in ligands targeting dopamine D2 and D3 receptors. Structure-activity relationship studies on eticlopride (B1201500) analogues, where the pyrrolidine ring was modified, have shown that N-alkylation or ring expansion can be detrimental to binding affinity. nih.gov However, attaching a linker and a secondary pharmacophore to the nitrogen of the pyrrolidine can improve affinities. nih.gov Another series of analogues based on fallypride, which also contains a pyrrolidine ring, showed that the distance between the protonated nitrogen in the pyrrolidine ring and Asp110 in the D3 receptor is critical for binding, typically falling in the range of 3.16 to 3.84 Å. nih.gov These studies have led to the discovery of ligands with high, subnanomolar affinity for the D3 receptor. nih.gov

| Compound Series | Target | Ki (nM) | Selectivity (D2R/D3R) |

| O-alkylated pyrrolidine analogue (33) | D3R | 0.436 | ~4 |

| O-alkylated pyrrolidine analogue (47) | D3R | 0.493 | ~4.6 |

| Fallypride-based analogue (29f) | D3R | 2.6 | 2.8 |

| Fallypride-based analogue (44) | D3R | 2.9 | 2.5 |

μ-Opioid Receptors: The N-methyl-pyrrolidin-2-ylmethyl-amine core structure is found in ligands that target μ-opioid receptors. A class of thioureas incorporating basic pyrrolidine residues has been shown to exhibit good binding affinities for the μ-opioid receptor. ebi.ac.uk Further alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives was found to enhance this binding affinity. The presence of polar groups on the benzyl ring that can act as hydrogen bond donors or acceptors also contributes to increased affinity, suggesting that these analogues represent a novel scaffold for the development of opioid receptor ligands. ebi.ac.uk

Elucidation of Mechanism of Action at the Molecular Level

Understanding how these analogues bind to their targets and exert their effects requires a combination of structural biology, computational modeling, and mechanistic enzymology.

Binding Mode Analysis via Ligand-Protein Co-crystallography

X-ray crystallography provides atomic-level detail of the interactions between a ligand and its protein target, offering invaluable insights for structure-based drug design.

Neuronal Nitric Oxide Synthase (nNOS): Crystal structures of nNOS in complex with trans-cyclopropyl- and methyl-containing pyrrolidine inhibitors have been solved. escholarship.org These structures provide a detailed basis for understanding the structure-activity relationships and have been crucial in guiding the development of highly selective nNOS inhibitors. escholarship.orgresearchgate.net For example, the structure of human endothelial NOS (a related isoform) in complex with a pyrrolidine-containing inhibitor (PDB ID: 4D1P) reveals key interactions within the active site that contribute to binding. rcsb.org

Lysine-Specific Demethylase 1 (LSD1): While it has been noted that crystallography can be challenging for mechanism-based inhibitors because only the covalently attached fragment is visible, a crystal structure of LSD1 in complex with the FAD-adduct of trans-2-phenylcyclopropylamine (PCPA, or tranylcypromine) has been determined. nih.govacs.org This structure confirms the formation of a covalent adduct between the inhibitor and the FAD cofactor. The phenyl group of the adduct is situated in a large hydrophobic pocket, suggesting that analogues with substitutions on this ring could be more potent inhibitors. acs.org

Casein Kinase 2 Alpha (CK2α): The crystal structure of human CK2α in complex with a pyrazolo[1,5-a]pyrimidine inhibitor bearing a 7-cyclopropylamine group (PDB ID: 6Z83) has been elucidated. acs.org This structure shows the pyrazolopyrimidine core and the 7-cyclopropylamine moiety binding to the hinge region residue Val116 in the ATP-binding site, providing a clear rationale for the observed inhibitory activity. acs.org

Computational Docking and Molecular Dynamics Simulations

Computational methods are powerful tools for predicting and analyzing the binding modes of ligands, rationalizing structure-activity relationships, and studying the dynamic nature of ligand-protein interactions.

Lysine-Specific Demethylase 1 (LSD1): Docking studies have been successfully employed to create binding models for cyclopropylamine-containing inhibitors within the LSD1 active site. nih.gov These models show that the protonated terminal amino group of the inhibitor can form strong hydrogen bonds and electrostatic interactions with key residues like Asp555 and Trp552. nih.gov The cyclopropylamine moiety is positioned approximately 5Å from the flavin ring, in an orientation suitable for oxidation, which is consistent with the proposed mechanism of action. nih.gov These computational models help to rationalize the observed SAR and the high selectivity of these compounds for LSD1 over related enzymes like MAO-A. nih.gov

Dopamine D3 Receptors: Molecular docking and molecular dynamics (MD) simulations have been extensively used to study the binding of pyrrolidine-containing ligands to the D3 receptor. acs.orgnih.gov The crystal structure of the D3 receptor in complex with eticlopride (PDB ID: 3PBL) serves as a common template for these studies. nih.govresearchgate.net Simulations have helped to understand how ligands interact with the orthosteric binding site and have been used to predict the ability of small molecules to compete with endogenous dopamine. diva-portal.org These in silico methods are valuable for identifying novel D3R ligands through virtual screening and for refining their binding poses. nih.govmdpi.com

Investigation of Specific Enzyme Inactivation Pathways (e.g., Suicide Inhibition by Cyclopropylamines via Ring-Opening Mechanism)

Cyclopropylamines are well-known mechanism-based inhibitors, or "suicide inhibitors," of flavin-dependent amine oxidases like LSD1 and monoamine oxidases (MAO). nih.gov This inactivation pathway is a key feature of the biological activity of many analogues of this compound.

The mechanism involves the enzyme's normal catalytic cycle. The flavin cofactor (FAD) oxidizes the cyclopropylamine, which is thought to generate a highly reactive intermediate, such as a cyclopropyliminium ion. This intermediate can then undergo one of two fates. In some cases, it can be hydrolyzed, leading to enzyme turnover and product release. Alternatively, and more critically for inactivation, the strained cyclopropyl ring can open. frontiersin.org This ring-opening generates a reactive species that covalently attacks the FAD cofactor, forming an irreversible adduct and rendering the enzyme inactive. nih.govacs.org

Studies on cytochrome P450 enzymes have also detailed a suicide inactivation pathway by cyclopropylamines involving a ring-opening mechanism, initiated by a hydrogen abstraction from the nitrogen atom to form an aminyl radical, which then rapidly undergoes ring-opening to create a reactive carbon-centered radical that inactivates the enzyme. frontiersin.org While the specifics can differ between enzyme families, the fundamental principle of enzymatic activation of the cyclopropylamine to a reactive species that covalently modifies the enzyme is a common theme. This mechanism-based inactivation leads to potent and often irreversible inhibition. nih.govacs.org

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Eticlopride | N-((S)-1-ethylpyrrolidin-2-ylmethyl)-5-chloro-2-ethyl-4-methoxybenzamide |

| Fallypride | (S)-N-((1-allylpyrrolidin-2-yl)methyl)-5-(3-fluoropropyl)-2-methoxybenzamide |

| Tranylcypromine (PCPA) | trans-2-phenylcyclopropan-1-amine |

Pathways of Biological Effects (e.g., Modulation of Biochemical Pathways)

Detailed mechanistic studies elucidating the specific biochemical pathways modulated by this compound are not extensively available in the current scientific literature. However, by examining research on its structural analogues—compounds containing either a cyclopropylamine or an N-methyl-pyrrolidine moiety—potential pathways of biological effects can be inferred. These investigations provide a foundational understanding of how this class of compounds might interact with biological systems.

The biological activity of cyclopropylamine derivatives has been a subject of significant research. Certain derivatives have been identified as irreversible inhibitors of histone demethylase KDM1A and monoamine oxidases (MAO-A and MAO-B) nih.gov. The inhibition of these enzymes is a critical mechanism in the regulation of gene expression and neurotransmitter levels, respectively. The chemical structure of the cyclopropylamine ring is key to this activity, with modifications to substituents on the ring influencing the selectivity and potency of the inhibition nih.gov. Specifically, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity for KDM1A over MAO-A and MAO-B nih.gov. The mechanism of inhibition often involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) co-enzyme, a critical component of the enzyme's active site nih.gov.

Furthermore, the metabolism of compounds containing a cyclopropylamine group, particularly when attached to an aromatic system, has been studied in the context of drug safety. Cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4, can mediate the oxidation of the cyclopropylamine moiety hyphadiscovery.com. This metabolic process can lead to the opening of the cyclopropane (B1198618) ring, forming reactive intermediates that have the potential to covalently bind to cellular macromolecules, such as proteins hyphadiscovery.com. This bioactivation pathway is a consideration in the development of therapeutic agents containing a cyclopropylamine scaffold.

On the other hand, research into N-methyl-pyrrolidine analogues, such as N-methyl-2-pyrrolidone (NMP), has revealed potential anti-inflammatory properties. NMP has been shown to increase the expression of the transcription factor Krüppel-like factor 2 (KLF2) in monocytes and endothelial cells nih.gov. KLF2 is a key regulator of vascular homeostasis and has anti-inflammatory effects. By upregulating KLF2, NMP can lead to a reduction in the production of pro-inflammatory cytokines and adhesion molecules, thereby attenuating inflammatory responses nih.gov. The proposed mechanism suggests that NMP may function as an acetyl-lysine mimetic, potentially inhibiting bromodomain-containing proteins like BRD4, which are involved in the transcriptional regulation of inflammatory genes nih.gov.

The following table summarizes the observed biological effects and modulated pathways for analogues of this compound. It is important to reiterate that these findings are for structurally related compounds and may not be directly applicable to the specific molecule .

Table 1: Summary of Biological Effects and Modulated Pathways for Analogues

| Analogue Class | Biological Effect | Modulated Pathway/Target | Mechanism of Action |

|---|---|---|---|

| Cyclopropylamine Derivatives | Enzyme Inhibition | Histone Demethylase KDM1A, Monoamine Oxidase A/B (MAO-A/B) | Irreversible covalent inhibition of the FAD co-enzyme nih.gov. |

| Potential for Bioactivation | Cytochrome P450 (CYP) Metabolism | CYP-mediated oxidation leading to ring-opening and formation of reactive intermediates hyphadiscovery.com. | |

| N-methyl-pyrrolidine Derivatives (e.g., NMP) | Anti-inflammatory | Krüppel-like factor 2 (KLF2) Upregulation | Increased expression of KLF2, leading to reduced pro-inflammatory cytokine and adhesion molecule production nih.gov. |

Advanced Research Applications and Methodological Contributions

Development of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine as a Chemical Probe

A chemical probe is a highly selective small molecule used to study and manipulate the function of a specific protein target in a biological system, such as cells or living organisms. The development of such probes is a meticulous process that leverages the structural features of a core scaffold to achieve high potency and selectivity.

While specific literature detailing the use of this compound as a finalized chemical probe is not prominent, its constituent parts, particularly the pyrrolidine (B122466) scaffold, are widely utilized in probe development. nih.gov The pyrrolidine ring offers a versatile, three-dimensional structure that can be systematically modified to explore the chemical space around a protein's binding site. nih.gov In this methodological context, a compound like this compound would serve as a foundational structure or a starting point. Researchers would synthesize a series of analogues, modifying substituents on both the pyrrolidine and cyclopropyl (B3062369) groups, to optimize interactions with a target protein. This process allows for the elucidation of structure-activity relationships (SAR) essential for creating a tool compound with the high selectivity required for a chemical probe. nih.gov The goal is to generate a molecule that can be used to interrogate a specific biological pathway, validate a protein as a potential drug target, and understand its role in disease. rsc.org

Utilization in DNA-Encoded Library (DEL) Screening for Target Discovery

DNA-Encoded Library (DEL) technology represents a paradigm shift in early-stage drug discovery, enabling the synthesis and screening of billions of unique compounds in a single experiment to identify ligands for a protein of interest. nih.gov This methodology relies on the combinatorial assembly of chemical entities where each molecule is covalently linked to a unique DNA barcode that serves as its identifier. nih.gov

The structural components of this compound are highly relevant to the design and synthesis of DELs. In a typical DEL synthesis, a central scaffold is elaborated through a series of chemical reactions with diverse sets of building blocks in a "split-and-pool" fashion. rsc.org After each chemical step, a unique DNA tag is enzymatically ligated to the growing molecule's barcode, recording the specific building block used.

Within this framework, the pyrrolidine core can act as a central scaffolding structure. researchgate.net The amine group provides a point for combinatorial diversification, allowing for the attachment of various building blocks, such as the cyclopropylamine (B47189) moiety, via reactions like amide bond formation or reductive amination. The geometry of the central scaffold is critical as it pre-disposes the orientation of the appended building blocks, which can significantly impact binding affinity to the target protein. nih.gov A combinatorial library of highly functionalized pyrrolidines, for instance, has been successfully synthesized and screened using an encoding strategy to identify potent enzyme inhibitors. researchgate.net The utilization of scaffolds like that found in this compound contributes to the vast structural diversity of DELs, increasing the probability of discovering novel and potent binders for challenging protein targets.

Investigation of Metabolic Pathways and Stability (e.g., in Liver Microsomes)

Understanding the metabolic fate of a chemical compound is a critical aspect of drug discovery and development. In vitro assays using liver microsomes are a standard method for assessing metabolic stability and identifying potential metabolic pathways. nih.gov These subcellular fractions are rich in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. mttlab.eu

The investigation of a compound like this compound in liver microsomes involves incubating it with the microsomes in the presence of necessary cofactors, such as NADPH, which initiates CYP-mediated oxidative metabolism. mttlab.eu The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From these data, key parameters of metabolic stability are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). mdpi.com

The cyclopropylamine moiety is of particular interest in metabolic studies. This functional group is known to be susceptible to CYP-mediated oxidation. hyphadiscovery.com This can lead to several metabolic outcomes, including the formation of metabolic intermediate complexes (MICs) where a metabolite tightly binds to the heme iron of the CYP enzyme, potentially inactivating it. nih.gov Another significant pathway involves oxidative cleavage of the cyclopropane (B1198618) ring, which can generate reactive intermediates. hyphadiscovery.comresearchgate.net Studies on other cyclopropyl-containing compounds have identified oxidative dealkylation and oxidation of the cyclopropyl group itself as major metabolic transformations. malariaworld.org These investigations are crucial for predicting a compound's in vivo pharmacokinetic profile and identifying potential liabilities, such as the formation of reactive metabolites, early in the research process. researchgate.net

The table below illustrates the type of data generated from a typical metabolic stability assay in human liver microsomes.

| Incubation Time (min) | Percent of Parent Compound Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 12 |

Calculated Parameters:

Future Directions and Emerging Research Opportunities for Cyclopropyl 1 Methyl Pyrrolidin 2 Ylmethyl Amine

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will likely focus on developing more efficient and versatile methods for synthesizing the core structure of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and for creating a diverse library of related analogues for structure-activity relationship (SAR) studies.

Novel Synthetic Routes: The synthesis of the cyclopropylamine (B47189) fragment can be approached through various modern methods, moving beyond classical routes. Key strategies include:

Titanium-mediated coupling: A one-step synthesis of primary cyclopropylamines can be achieved through the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org

From α-chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be accomplished using readily available α-chloroaldehydes, which proceed via a zinc homoenolate intermediate that is trapped by an amine. chemrxiv.org

Curtius Rearrangement: The conversion of a cyclopropanecarboxylate intermediate, after saponification, into a cyclopropylamine via a Curtius rearrangement represents another viable pathway. acs.org

For the 2-substituted pyrrolidine (B122466) moiety, stereoselective methods are paramount. The pyrrolidine ring is often synthesized from cyclic precursors like proline or through the cyclization of acyclic starting materials. mdpi.com Radical cascade reactions of N-tethered 1,6-enynes offer an atom-economical approach to constructing the pyrrolidine framework. acs.org

Derivatization Strategies: Creating a library of derivatives is crucial for optimizing the compound's properties. Future work could explore:

Substitution on the Pyrrolidine Ring: Functionalizing the pyrrolidine ring at positions 3, 4, or 5 could modulate the compound's steric and electronic properties, potentially improving target binding and pharmacokinetic profiles.

Modification of the Cyclopropyl (B3062369) Group: Introducing substituents on the cyclopropane (B1198618) ring can influence the compound's reactivity and selectivity. nih.gov

Altering the Linker: The methylene (B1212753) bridge connecting the two core motifs can be extended, constrained, or functionalized to explore the optimal spatial orientation for biological activity.

N-demethylation/substitution: Replacing the N-methyl group on the pyrrolidine with other alkyl or functional groups could fine-tune the molecule's basicity and interactions with biological targets.

These strategies will enable a systematic exploration of the chemical space around the parent molecule to identify analogues with improved characteristics.

Identification of Additional Molecular Targets and Biological Pathways

The structural components of this compound suggest several promising, yet unexplored, biological targets.

The cyclopropylamine moiety is a key pharmacophore in a class of drugs that act as irreversible inhibitors of flavin-dependent enzymes. nih.gov This opens two significant avenues for investigation:

Monoamine Oxidase (MAO) Inhibition: The cyclopropylamine structure is famously present in tranylcypromine, a well-known MAO inhibitor used as an antidepressant. nih.gov Future studies could assess the inhibitory activity of this compound against both MAO-A and MAO-B, which are critical enzymes in neurotransmitter metabolism.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: LSD1 is a histone demethylase that is a key target in oncology. nih.gov The development of novel LSD1 inhibitors based on the cyclopropylamine scaffold is an active area of research. Investigating the potential of this compound and its derivatives as epigenetic modulators could yield novel anticancer agents. nih.gov

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). mdpi.com Chiral substituted pyrrolidines are core motifs in a vast number of biologically active natural products and synthetic drugs. mdpi.com The N-methyl-2-pyrrolidone (NMP) structure, a related scaffold, has been explored as a solvent and delivery enhancer in pharmaceutical formulations. semanticscholar.orgresearchgate.net Given this background, the compound could be screened against a panel of CNS receptors, ion channels, and transporters to identify novel neuromodulatory activities.

The combination of these two pharmacophores suggests that the compound could have a unique biological profile, potentially acting on multiple targets or pathways simultaneously.

Development of Stereoselective Analogues with Enhanced Potency and Selectivity

The 2-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). It is a fundamental principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different potency, efficacy, and toxicity profiles. Therefore, a critical future direction is the stereoselective synthesis and evaluation of the individual enantiomers.

Numerous stereoselective methods for synthesizing 2-substituted pyrrolidines have been developed, which could be adapted for this target. mdpi.comresearchgate.netnih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly efficient route to chiral amines and N-heterocycles. nih.gov An asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones using transaminases has been demonstrated, achieving high enantiomeric excess (>99.5%). nih.gov This approach could provide access to both the (R) and (S) enantiomers of the pyrrolidine precursor.

Chiral Auxiliaries: Employing chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions during the synthesis of the pyrrolidine ring.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation or cycloaddition can produce the desired enantiomer with high selectivity. researchgate.net

By synthesizing and testing the individual stereoisomers, researchers can identify the eutomer (the more active enantiomer) and the distomer (the less active one). This would allow for the development of a single-enantiomer drug, which could offer significantly enhanced potency and a better safety profile by reducing potential off-target effects associated with the distomer.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research can leverage AI and ML in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data for cyclopropylamine and pyrrolidine-containing compounds to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed, virtual analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold. Using techniques like deep reinforcement learning, these models can be guided to create novel structures optimized for specific properties, such as high predicted binding affinity for a target like LSD1 or MAO, while also maintaining drug-like characteristics.

Synthesis Prediction: AI-powered retrosynthesis tools can analyze a designed molecular structure and propose efficient and novel synthetic routes. digitellinc.com This can significantly reduce the time and effort required to plan and execute the synthesis of new derivatives.

Target Identification: Machine learning can be used to screen the compound's structure against databases of known biological targets to predict potential interactions and identify new therapeutic opportunities that might not be obvious from the scaffold alone.

By integrating these computational approaches, the design-make-test-analyze cycle can be significantly expedited, leading to a more rapid and cost-effective discovery of potent and selective drug candidates based on the this compound scaffold. mdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitroarene coupling | DMF, cyclopropylamine, 12 h, rt | 87% | |

| Acylation | Et₃N, CH₂Cl₂, <0°C, 12 h | 75-90% |

Basic: How should researchers characterize the molecular structure of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., ¹H NMR kinetics for tracking reaction progress, as in Curtius rearrangement studies ).

- Infrared (IR) spectroscopy : To identify functional groups (e.g., carbonyl or amine stretches).

- Elemental analysis : Confirm stoichiometry (C, H, N percentages) .

- X-ray crystallography : For resolving stereochemistry (if crystalline derivatives are available).

Advanced: What reaction mechanisms govern the stability of cyclopropyl-containing amines under acidic/basic conditions?

Answer:

Cyclopropyl groups exhibit ring-strain-driven reactivity. Theoretical studies (DFT) on Curtius rearrangements reveal:

- Concerted mechanisms : Activation energies (~29 kcal/mol) favor concerted pathways over stepwise processes .

- Steric effects : Anti/syn conformers influence transition state energies (e.g., 8(antiC-N,synC-C) is 4.6 kcal/mol higher than 8(synC-N,synC-C)) .

- Kinetic stability : Monitor decomposition via ¹H NMR (e.g., 75% conversion thresholds) .

Q. Table 2: DFT-Calculated Activation Energies

| Substrate | ΔE‡ (kcal/mol) | Pathway | Reference |

|---|---|---|---|

| Cyclopropenoyl azide | 28.9 | Concerted | |

| Cyclopropanoyl azide | 29.3 | Concerted |

Advanced: How can QSAR models predict the biological activity of this compound?

Answer:

Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE 2006.08:

- Parameters : Log P (lipophilicity), SMR (steric effects), and electronic descriptors correlate with antibacterial activity .

- Validation : Select equations with high correlation coefficients (r² > 0.8) and predictive power via leave-one-out cross-validation .

Q. Table 3: Key QSAR Parameters

| Parameter | Role in Activity | Example Value | Reference |

|---|---|---|---|

| Log P | Membrane permeability | 2.5–3.8 | |

| SMR | Steric hindrance | 150–200 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- First aid : Flush eyes with water (15+ minutes); wash skin with soap; seek medical attention for ingestion .

Advanced: How does the cyclopropyl group enhance target engagement in neurological disorders?

Answer:

- Conformational restriction : The cyclopropane ring rigidifies the molecule, improving binding to targets like MAPK10 .

- Metabolic stability : Reduced susceptibility to CYP450 oxidation compared to linear alkyl chains .

- Case study : Cyclopropyl derivatives in kinase inhibitors show prolonged plasma half-lives (e.g., 18k in Table 3 of ).

Basic: Which analytical methods assess purity and byproduct formation?

Answer:

- HPLC : ≥98% purity verification (C18 columns, UV detection) .

- TLC : Monitor reaction progress (e.g., ethyl acetate/hexane eluent) .

- Mass spectrometry : Confirm molecular ions (e.g., ESI-MS for M+H⁺ peaks) .

Advanced: What computational tools predict synthetic feasibility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products